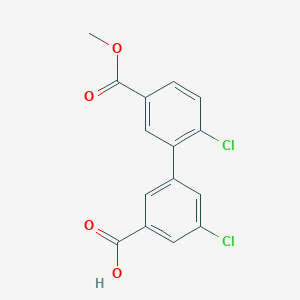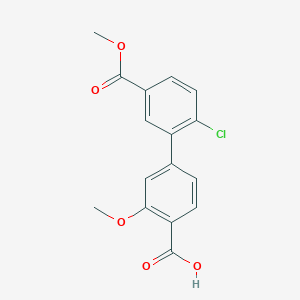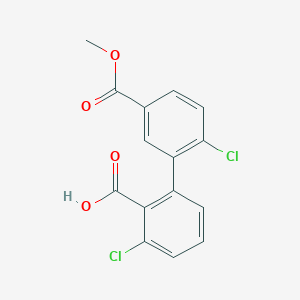
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a compound that is widely used in scientific research. It is a common starting material for the synthesis of many organic compounds, and its properties make it a valuable tool for various applications.
科学的研究の応用
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a versatile compound that is used in a variety of scientific research applications. It is used as a starting material for the synthesis of many organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent for the synthesis of other compounds, such as aryl halides and amines. In addition, it is used as a catalyst for the synthesis of polymers and as a reactant for the synthesis of polysaccharides.
作用機序
The mechanism of action of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, is not fully understood. However, it is believed to act as an electrophile in the presence of a nucleophile, such as an amine or a thiol. This reaction results in the formation of a new covalent bond between the two molecules. The reaction is believed to be reversible and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, are not well understood. However, it is believed to have a weak inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it is believed to have a weak antifungal effect and may be used as a potential treatment for fungal infections.
実験室実験の利点と制限
The main advantages of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, for laboratory experiments are its low cost and its availability. It is also relatively easy to synthesize, and its properties make it a valuable tool for various applications. The main limitation of this compound is its lack of specificity, as it can react with a variety of nucleophiles. In addition, it is important to ensure that the compound is stored and handled properly, as it is sensitive to light and moisture.
将来の方向性
There are a number of potential future directions for research involving 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%. One potential direction is to further investigate its biochemical and physiological effects, in order to better understand its potential therapeutic applications. Another potential direction is to develop new methods for the synthesis of this compound, in order to improve its availability and reduce its cost. In addition, further research could be done to explore its potential applications in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Finally, research could be conducted to investigate its potential uses as a catalyst for the synthesis of polymers and as a reactant for the synthesis of polysaccharides.
合成法
The synthesis of 5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, involves a three-step process. The first step involves the reaction of 5-chloro-3-hydroxybenzoic acid with 2-chloro-5-methoxycarbonylphenyl bromide in the presence of a base, such as triethylamine. The reaction is carried out at room temperature and yields 5-chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid as the product. The second step involves the purification of the crude product by recrystallization in ethanol. The third step involves the isolation of the pure product by chromatography.
特性
IUPAC Name |
3-chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)8-2-3-13(17)12(7-8)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPMGXOYBXLPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691987 |
Source


|
| Record name | 2',5-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261893-87-1 |
Source


|
| Record name | 2',5-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














